N-(2,4-difluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
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Description
N-(2,4-difluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C23H20F2N4O3 and its molecular weight is 438.435. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for PET Imaging
A notable application lies in the development of selective radioligands for positron emission tomography (PET) imaging. For instance, the synthesis of [18F]DPA-714, a compound within the same chemical family, aimed at imaging the translocator protein (18 kDa) with PET, is a significant application. This process involves radiosynthesis techniques that have been fully automated for efficient production, highlighting the compound's potential in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).
Anticancer and Antimicrobial Agents
The search for new anticancer agents led to the synthesis of certain derivatives, showing anticancer activity against various cancer cell lines. This highlights the compound's role in medicinal chemistry as a basis for developing new therapeutic agents with potential anticancer properties (Al-Sanea et al., 2020).
Additionally, the synthesis of novel compounds with antimicrobial activity, derived from similar pyrimidine structures, underscores their importance in addressing antibiotic resistance and developing new antibacterial and antifungal agents (Hossan et al., 2012).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4O3/c1-32-10-9-28-14-26-21-17(15-5-3-2-4-6-15)12-29(22(21)23(28)31)13-20(30)27-19-8-7-16(24)11-18(19)25/h2-8,11-12,14H,9-10,13H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIFUVUHELOSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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